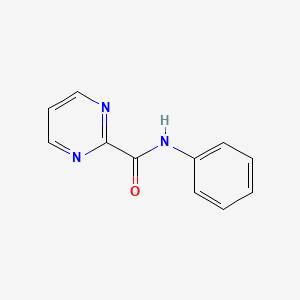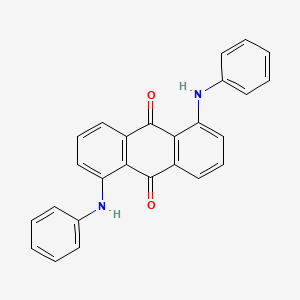
9,10-Anthracenedione, 1,5-bis(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,5-bis(phenylamino)- is an organic compound with the molecular formula C26H18N2O2. It is a derivative of anthracenedione, where two phenylamino groups are attached at the 1 and 5 positions of the anthracene ring. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,5-bis(phenylamino)- typically involves the reaction of 1,5-diaminoanthraquinone with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the final product. The reaction conditions are optimized to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,5-bis(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenylamino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones are the major products formed.
Reduction: Hydroquinones are the major products formed.
Substitution: The major products depend on the electrophile used in the reaction.
Scientific Research Applications
9,10-Anthracenedione, 1,5-bis(phenylamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,5-bis(phenylamino)- involves its interaction with cellular components. The phenylamino groups can form hydrogen bonds with proteins and nucleic acids, affecting their function. The compound can also undergo redox reactions, generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: The parent compound without the phenylamino groups.
1,8-Bis(phenylamino)-9,10-anthracenedione: A similar compound with phenylamino groups at the 1 and 8 positions.
1,4-Bis(phenylamino)-9,10-anthracenedione: A similar compound with phenylamino groups at the 1 and 4 positions.
Uniqueness
9,10-Anthracenedione, 1,5-bis(phenylamino)- is unique due to the specific positioning of the phenylamino groups, which affects its chemical reactivity and physical properties. This positioning allows for unique interactions with other molecules, making it valuable in various applications.
Properties
CAS No. |
2944-27-6 |
|---|---|
Molecular Formula |
C26H18N2O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1,5-dianilinoanthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O2/c29-25-20-14-8-16-22(28-18-11-5-2-6-12-18)24(20)26(30)19-13-7-15-21(23(19)25)27-17-9-3-1-4-10-17/h1-16,27-28H |
InChI Key |
VMDUEJVMKSOQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


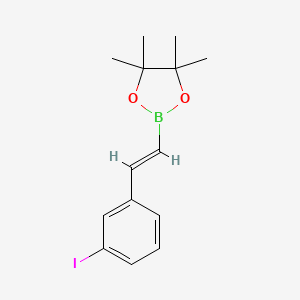

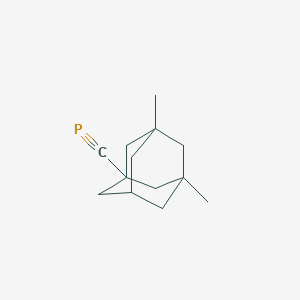


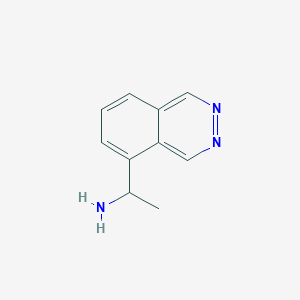

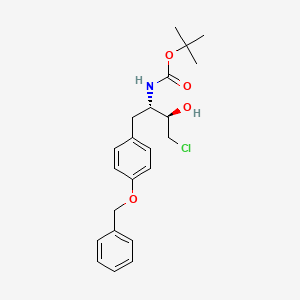

![3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)

